molecular formula C16H22N8O3 B2953346 ethyl 4-(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carbonyl)piperazine-1-carboxylate CAS No. 1448035-25-3

ethyl 4-(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carbonyl)piperazine-1-carboxylate

カタログ番号: B2953346
CAS番号: 1448035-25-3
分子量: 374.405
InChIキー: HYXPRUJZSXDJTG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carbonyl)piperazine-1-carboxylate (molecular formula: C₁₆H₂₂N₈O₃; molecular weight: 374.40 g/mol) is a heterocyclic compound featuring a triazolopyrimidine core linked to an azetidine ring via a carbonyl group, which is further connected to a piperazine moiety esterified with an ethyl carboxylate group. The compound is commercially available through Life Chemicals in quantities ranging from 1 mg to 75 mg, with pricing between $54.0 and $208.0 depending on scale .

特性

IUPAC Name

ethyl 4-[1-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carbonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N8O3/c1-3-27-16(26)23-6-4-22(5-7-23)15(25)11-8-24(9-11)14-12-13(17-10-18-14)21(2)20-19-12/h10-11H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYXPRUJZSXDJTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2CN(C2)C3=NC=NC4=C3N=NN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

Ethyl 4-(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carbonyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention due to its diverse biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structural characteristics, and relevant case studies.

Structural Overview

The compound features several key structural components:

  • Piperazine moiety : Known for its pharmacological properties.
  • Triazolo-pyrimidine scaffold : Associated with significant biological activities, particularly in inhibiting various enzymes involved in cancer progression.
  • Azetidine ring : Adds to the compound's complexity and potential biological interactions.

The molecular formula for this compound is C16H22N8O3C_{16}H_{22}N_8O_3 with a molecular weight of 374.40 g/mol .

Ethyl 4-(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carbonyl)piperazine-1-carboxylate exhibits significant biological activity through various mechanisms:

  • Inhibition of Cancer Cell Proliferation : The compound has been shown to inhibit enzymes such as poly(ADP-ribose) polymerase (PARP) and polo-like kinase 1 (Plk1) , which play crucial roles in cancer cell survival and proliferation .
  • Interaction with DNA/RNA Synthesis Pathways : The triazolo-pyrimidine core interacts with nucleic acids, potentially disrupting DNA and RNA synthesis pathways critical for cancer cell growth .
  • Antimicrobial Properties : Related compounds have demonstrated moderate to high antimicrobial activities against various bacterial strains such as S. aureus and E. coli, indicating a broader spectrum of biological activity .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound and its analogs:

Table 1: Comparative Biological Activity of Related Compounds

Compound NameStructural FeaturesBiological Activity
4-(1-(4-Methylthio)-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazineMethylthio group; similar piperazine structureAnticancer properties
7-Acetyl-[1,2,3]triazolo[4,5-d]pyrimidine derivativesAcetyl group on triazole; piperazine linkageInhibitors of DNA synthesis
5-Amino-[1,2,4]triazolo[4,5-d]pyrimidinesAmino substitution; related heterocyclic structureAntiviral and anticancer activities

These findings suggest that compounds with similar structural features to ethyl 4-(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carbonyl)piperazine-1-carboxylate may also exhibit valuable therapeutic properties.

Synthesis and Development

The synthesis of ethyl 4-(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carbonyl)piperazine-1-carboxylate typically involves multi-step organic reactions that emphasize the versatility of triazolo-pyrimidine derivatives in medicinal chemistry . The development of this compound highlights the importance of structure-activity relationships (SAR) in optimizing pharmacological properties.

科学的研究の応用

Structural Features

The compound integrates several key functional groups:

  • Piperazine Moiety : Known for its versatility in drug design.
  • Triazolo-Pyrimidine Scaffold : Associated with various biological activities including anticancer properties.
  • Azetidine Ring : Adds to the structural diversity and may influence biological activity.

The unique combination of these elements contributes to the compound's pharmacological profile, making it a candidate for further investigation in drug development.

Anticancer Properties

Recent studies have highlighted the anticancer potential of ethyl 4-(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carbonyl)piperazine-1-carboxylate. Its structural analogs have been shown to exhibit significant inhibitory effects on various cancer cell lines. For instance:

  • Inhibition of CDK2/Cyclin E : Compounds similar to ethyl 4-(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carbonyl)piperazine-1-carboxylate have demonstrated potent activity against CDK2, a critical regulator of the cell cycle. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Other Pharmacological Activities

In addition to anticancer effects, derivatives of this compound may also possess:

  • Antiviral Activity : Related triazole-pyrimidine compounds have shown efficacy against viral infections.
  • Anti-inflammatory Effects : Some structural analogs have been studied for their anti-inflammatory properties.

Table: Summary of Research Findings on Related Compounds

Compound NameBiological ActivityTargetReference
St.1AnticancerCDK2
St.4AnticancerHeLa
St.5AnticancerMCF-7

These findings suggest that the structural characteristics of ethyl 4-(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carbonyl)piperazine-1-carboxylate may confer similar activities to its analogs.

類似化合物との比較

Substituent Effects on Physicochemical Properties

  • Lipophilicity : The benzyl group in CAS 920163-69-5 and dimethoxyphenyl group in CAS 893934-12-8 likely increase lipophilicity compared to the target compound’s methyl-azetidine system. This could enhance membrane permeability but reduce aqueous solubility.
  • Solubility : The ethyl carboxylate in the target compound and CAS 1334370-87-4 may improve solubility in polar solvents, whereas the coumarin group in CAS 920163-69-5 introduces π-π stacking tendencies.

Reactivity and Stability

  • The 7-oxo group in CAS 893934-12-8 may render it susceptible to nucleophilic attack or redox reactions, unlike the target compound’s unmodified triazolopyrimidine core.

Q & A

Q. What synthetic methodologies are recommended for constructing the triazolopyrimidine core in this compound?

The triazolopyrimidine scaffold can be synthesized via multi-step protocols involving cyclization reactions. For example, triazolopyrimidine derivatives are often prepared by reacting chloropyrimidine intermediates with azide-containing reagents under controlled conditions. A typical approach involves:

  • Step 1 : Starting with 2-chloro-5-(chloromethyl)pyridine (or analogous precursors) to introduce substituents.
  • Step 2 : Cyclization with primary amines or hydrazines to form the triazole ring .
  • Step 3 : Purification via flash chromatography (e.g., cyclohexane/ethyl acetate gradients) and characterization using 1H^1H-NMR and 13C^{13}C-NMR to confirm regiochemistry .

Q. How can researchers confirm the structural integrity of the azetidine-piperazine linkage?

  • X-ray crystallography : Use SHELX software (e.g., SHELXL) for single-crystal refinement to resolve bond angles and torsional strain in the azetidine-piperazine moiety .
  • NMR spectroscopy : Analyze 1H^1H-NMR coupling constants (e.g., J=7.2HzJ = 7.2 \, \text{Hz} for ethyl ester protons) and 13C^{13}C-NMR shifts (e.g., carbonyl carbons at ~162 ppm) to verify connectivity .

Q. What purification strategies are effective for isolating this compound from reaction byproducts?

  • Flash chromatography : Use silica gel columns with gradient elution (e.g., 0–30% ethyl acetate in cyclohexane) to separate polar byproducts .
  • Celite-assisted dry loading : Minimize sample loss during purification by adsorbing crude products onto Celite before column chromatography .

Advanced Research Questions

Q. How can molecular docking studies elucidate the compound’s interaction with biological targets (e.g., cannabinoid receptors)?

  • Target selection : Prioritize receptors with known affinity for triazolopyrimidines, such as CB2R, based on structural analogs like RG7774 .
  • Software tools : Use AutoDock Vina or Schrödinger Suite for flexible ligand docking, focusing on hydrogen bonding (e.g., azetidine carbonyl interactions) and π-π stacking (triazolopyrimidine-aromatic residues) .
  • Validation : Cross-reference docking scores with experimental IC50_{50} values from radioligand binding assays .

Q. What strategies resolve contradictions in biological activity data across similar triazolopyrimidine derivatives?

  • Meta-analysis : Systematically compare bioassay results (e.g., fungicidal vs. insecticidal activity) while controlling for variables like assay conditions (pH, cell lines) .
  • Structure-activity relationship (SAR) profiling : Modify substituents (e.g., methyl groups on triazole, piperazine carboxylates) to isolate contributions to activity .
  • Dose-response curves : Use nonlinear regression models to differentiate weak vs. moderate activity thresholds .

Q. How can AI-driven process simulation optimize the compound’s synthetic route?

  • COMSOL Multiphysics integration : Model reaction kinetics (e.g., azide-alkyne cycloaddition) to predict optimal temperatures and solvent ratios .
  • Machine learning : Train algorithms on published triazolopyrimidine syntheses to recommend stepwise improvements (e.g., reducing reaction time from 16 h to 10 h) .

Q. What mechanisms explain the compound’s potential role in modulating reactive oxygen species (ROS) pathways?

  • In vitro assays : Measure ROS suppression in polymorphonuclear leukocytes (PMNs) using fluorescent probes (e.g., DCFH-DA) and compare to reference inhibitors like VAS2870 .
  • Gene expression profiling : Quantify NADPH oxidase (NOX) subunit regulation via qPCR to identify downstream targets .

Methodological Best Practices

Q. Designing dose-escalation studies for toxicity profiling

  • In vivo models : Administer the compound to rodents at incremental doses (e.g., 10–100 mg/kg) and monitor hepatic/renal biomarkers (ALT, creatinine) .
  • In silico toxicity prediction : Use ADMET software (e.g., SwissADME) to flag potential liabilities (e.g., P-gp substrate behavior) .

Q. Validating computational predictions with experimental data

  • Docking vs. crystallography : Compare predicted binding poses (e.g., triazolopyrimidine orientation in CB2R) with cryo-EM or X-ray structures .
  • Statistical analysis : Apply Pearson correlation coefficients to assess agreement between predicted and observed IC50_{50} values .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。